molecular formula C13H19N4O3S- B13377881 (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

Katalognummer: B13377881
Molekulargewicht: 311.38 g/mol
InChI-Schlüssel: VWHDBTQMWUGSBH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate is a synthetic organic compound characterized by its unique structure, which includes a dimethylaminodiazenyl group attached to a phenyl ring, a sulfonyl group, and a pentanimidate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate typically involves multiple steps, starting with the preparation of the dimethylaminodiazenyl group. This group can be synthesized through the reaction of dimethylamine with a diazonium salt derived from aniline. The resulting dimethylaminodiazenyl compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the pentanimidate moiety is attached through a nucleophilic substitution reaction involving an appropriate pentanimidate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that enhance reaction efficiency and selectivity can be explored.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dimethylaminodiazenyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate has several scientific research applications:

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminodiazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate: Similar structure but with a butanimidate moiety.

    (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylhexanimidate: Similar structure but with a hexanimidate moiety.

    (1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropionimidate: Similar structure but with a propionimidate moiety.

Uniqueness

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pentanimidate moiety provides a unique steric and electronic environment that can influence the compound’s interactions with molecular targets.

Eigenschaften

Molekularformel

C13H19N4O3S-

Molekulargewicht

311.38 g/mol

IUPAC-Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

InChI

InChI=1S/C13H20N4O3S/c1-4-5-6-13(18)15-21(19,20)12-9-7-11(8-10-12)14-16-17(2)3/h7-10H,4-6H2,1-3H3,(H,15,18)/p-1

InChI-Schlüssel

VWHDBTQMWUGSBH-UHFFFAOYSA-M

Isomerische SMILES

CCCC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

Kanonische SMILES

CCCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.